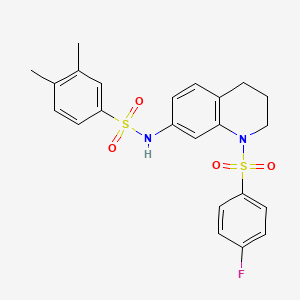

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a sulfonamide derivative, which is a functional group characterized by the presence of a sulfonyl group (SO2) attached to two carbon atoms. The sulfonyl group is attached to a 4-fluorophenyl group and a tetrahydroquinoline group. Tetrahydroquinoline is a heterocyclic compound containing a quinoline backbone with four additional hydrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonyl group, the 4-fluorophenyl group, and the tetrahydroquinoline group. The sulfonyl group is a strong electron-withdrawing group, which would affect the reactivity of the compound .Chemical Reactions Analysis

Sulfonamides, such as this compound, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its acidity, while the fluorophenyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación

Synthetic Methodologies

Research has demonstrated the utility of sulfonamide derivatives in synthetic chemistry, particularly in the formation of fluorinated isoquinolines and quinolines. For instance, the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution has been explored, highlighting the role of sulfonamide moieties in facilitating these reactions (Ichikawa et al., 2006). Similarly, the Diels–Alder reactions of N-sulfonyl substituted aza-ortho-xylylenes have been investigated, showing the potential of these compounds in generating complex molecular structures (Consonni et al., 1996).

Biological Activities

Sulfonamide derivatives have been identified to possess a range of biological activities. For example, some derivatives have shown pro-apoptotic effects in cancer cells by activating specific cellular pathways (Cumaoğlu et al., 2015). Additionally, the design and synthesis of a caged Zn2+ probe using sulfonamide derivatives demonstrate their utility in bioimaging and fluorescence studies, suggesting potential applications in cellular biology and diagnostics (Aoki et al., 2008).

Material Sciences

In material sciences, sulfonamide-based compounds have contributed to the development of novel materials. For instance, the synthesis and characterization of poly(aryl ether sulfonamide)s have been explored, with the sulfonamide group acting as an activating group for nucleophilic aromatic substitution polymerizations (Rebeck & Knauss, 2011). This research highlights the potential of such compounds in creating new polymeric materials with specific properties.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O4S2/c1-16-5-10-22(14-17(16)2)31(27,28)25-20-9-6-18-4-3-13-26(23(18)15-20)32(29,30)21-11-7-19(24)8-12-21/h5-12,14-15,25H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUKPTLJCVPCLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2717307.png)

![ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B2717312.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)

![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717326.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)